p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide
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Description
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported, which includes the creation of novel compounds containing α-hydroxymethyl-N-benzyl or α-chloromethyl-N-benzyl moieties. These compounds were designed based on commercial insecticides and synthesized using 2-amino-1-(4-substituted) phenyl ethanol as a key intermediate. The structures of the synthesized compounds were confirmed using techniques such as proton nuclear magnetic resonance ((1)H NMR) and elemental analysis or high-resolution mass spectrum (HRMS) .
Molecular Structure Analysis
In a separate study, two polymorphs of a related compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), were prepared and characterized. X-ray powder diffractometry was used to distinguish the different patterns of forms alpha and beta, indicating the presence of distinct molecular structures. The molecular structure analysis was further supported by thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy, both in solution and solid phases .
Chemical Reactions Analysis
The research does not provide explicit details on the chemical reactions involving "p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide" itself. However, the synthesis of related compounds and the characterization of their polymorphs suggest that these benzamide derivatives can undergo phase transitions and exhibit different reactivity profiles based on their molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds were assessed through various bioassays and analytical techniques. The insecticidal activity of the synthesized pyrazole derivatives was tested against a range of pests, revealing that certain compounds exhibited high activity, particularly against cotton bollworm. The selectivity and antifeedant activity of these compounds were also noted. Thermal analysis of the polymorphs of TKS159 provided insights into their stability, with form alpha being thermodynamically more stable than form beta. The IR spectroscopy analyses differentiated the polymorphs based on their absorption bands, which are indicative of their physical and chemical properties .
Safety And Hazards
While specific safety and hazard information for p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide is not available, benzamides in general are considered harmful if swallowed and are suspected of causing genetic defects . It is advised against use in food, drugs, pesticides, or biocidal products .
properties
IUPAC Name |
4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMBCABMTXUHPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940640 |
Source
|
Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide | |
CAS RN |
19071-58-0 |
Source
|
Record name | Benzamide, p-chloro-N-(alpha-(hydroxymethyl)phenethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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